1-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Description
1-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound featuring a pyrido[1,2-a]benzimidazole core substituted with a methyl group at position 3 and a carbonitrile group at position 2. The piperazine ring at position 1 is further functionalized with a 3-fluoro-4-methoxybenzyl group.
Properties
IUPAC Name |
1-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN5O/c1-17-13-24(31-22-6-4-3-5-21(22)28-25(31)19(17)15-27)30-11-9-29(10-12-30)16-18-7-8-23(32-2)20(26)14-18/h3-8,13-14H,9-12,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYZPGBNTXFNKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CC5=CC(=C(C=C5)OC)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile, also known by its CAS number 442567-31-9, is a compound that belongs to the class of benzimidazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
The molecular formula of this compound is C25H24FN5O, with a molar mass of 429.49 g/mol. The structure includes a piperazine ring and a pyrido-benzimidazole moiety, which are often associated with various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C25H24FN5O |
| Molar Mass | 429.49 g/mol |
| CAS Number | 442567-31-9 |
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising avenues:
Anticancer Activity
The compound's anticancer properties have been evaluated through various assays. A study focusing on benzimidazole derivatives indicated that compounds similar to this one exhibit significant antiproliferative effects against cancer cell lines. The mechanism involves the induction of apoptosis in hypoxic tumor cells, making them potential candidates for targeting hypoxia-inducible factors (HIFs) in cancer therapy .
Key Findings:
- IC50 Values: The compound demonstrated varying IC50 values against different cancer cell lines, indicating its effectiveness in inhibiting cell growth.
- Mechanism of Action: Induction of caspase-dependent apoptosis was observed, suggesting a pathway for therapeutic intervention in tumor growth.
Antimicrobial Activity
Benzimidazole derivatives have been extensively studied for their antimicrobial properties. This compound's structural characteristics may confer similar activities.
Case Studies:
- Bacterial Inhibition: In vitro studies have shown that benzimidazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MIC) that are competitive with standard antibiotics .
- Fungal Activity: Some derivatives have also exhibited antifungal properties against pathogens like Candida albicans, suggesting potential applications in treating fungal infections.
The biological mechanisms through which this compound exerts its effects include:
- Apoptosis Induction: Activation of caspases leading to programmed cell death in cancer cells.
- DNA Damage Response: The compound may interact with DNA repair mechanisms, enhancing the sensitivity of cancer cells to treatment.
- Antimicrobial Mechanisms: Interference with bacterial cell wall synthesis or function, leading to cell death.
Research Findings and Data Tables
The following table summarizes key research findings related to the biological activity of the compound:
Comparison with Similar Compounds
Key Observations :
- Steric Modifications : Analogs with bulkier substituents (e.g., 5-chloro-2-methoxy or octyl chains ) may exhibit altered pharmacokinetics, such as improved lipid solubility or prolonged half-life.
Variations in the Pyrido[1,2-a]benzimidazole Core
Key Observations :
- Alkyl Chain Length : Propyl or ethyl substituents (e.g., ) increase molecular weight and lipophilicity compared to the target’s methyl group, which may influence metabolic stability.
- Adamantane Integration : The adamantane moiety in introduces a polycyclic structure, likely improving thermal stability and target affinity in hydrophobic binding pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
